(S)-1-Boc-6-methyl-1,2,3,6-tetrahydropyridine-4-boronic Acid Pinacol Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-Boc-6-methyl-1,2,3,6-tetrahydropyridine-4-boronic Acid Pinacol Ester is a boronic ester derivative that has gained attention in organic synthesis and medicinal chemistry. This compound features a boronic acid moiety protected by a pinacol ester, which enhances its stability and reactivity in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Boc-6-methyl-1,2,3,6-tetrahydropyridine-4-boronic Acid Pinacol Ester typically involves the following steps:
Formation of the Boronic Acid Intermediate: The initial step involves the preparation of the boronic acid intermediate. This can be achieved through hydroboration of an appropriate alkene or alkyne, followed by oxidation.
Protection with Pinacol Ester: The boronic acid intermediate is then reacted with pinacol to form the pinacol ester. This step is crucial for enhancing the stability of the boronic acid moiety.
Boc Protection: The final step involves the introduction of the Boc (tert-butoxycarbonyl) protecting group to the nitrogen atom of the tetrahydropyridine ring. This is typically achieved using Boc anhydride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(S)-1-Boc-6-methyl-1,2,3,6-tetrahydropyridine-4-boronic Acid Pinacol Ester undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction typically involves a palladium catalyst and a base.
Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid or borate ester.
Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.
Deprotection: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Major Products
Suzuki-Miyaura Coupling: Formation of biaryl or aryl-alkyl compounds.
Oxidation: Formation of boronic acids or borate esters.
Deprotection: Formation of the free amine derivative.
Scientific Research Applications
(S)-1-Boc-6-methyl-1,2,3,6-tetrahydropyridine-4-boronic Acid Pinacol Ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.
Biology: Employed in the synthesis of biologically active molecules and drug candidates.
Medicine: Investigated for its potential in drug development, particularly in the design of boron-containing drugs.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (S)-1-Boc-6-methyl-1,2,3,6-tetrahydropyridine-4-boronic Acid Pinacol Ester primarily involves its role as a boronic ester in chemical reactions. The boronic ester moiety can undergo transmetalation with palladium catalysts in Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds. Additionally, the Boc protecting group provides stability to the nitrogen atom, allowing for selective deprotection under acidic conditions.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid Pinacol Ester: Another boronic ester commonly used in organic synthesis.
Methylboronic Acid Pinacol Ester: A simpler boronic ester with similar reactivity.
Arylboronic Acid Pinacol Esters: A class of compounds with varying aryl groups attached to the boronic ester moiety.
Uniqueness
(S)-1-Boc-6-methyl-1,2,3,6-tetrahydropyridine-4-boronic Acid Pinacol Ester is unique due to its combination of a boronic ester and a Boc-protected tetrahydropyridine ring. This combination provides enhanced stability and reactivity, making it a valuable compound in synthetic chemistry and drug development.
Properties
IUPAC Name |
tert-butyl (6S)-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30BNO4/c1-12-11-13(18-22-16(5,6)17(7,8)23-18)9-10-19(12)14(20)21-15(2,3)4/h11-12H,9-10H2,1-8H3/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPYJUPOKIAKWHW-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(N(CC2)C(=O)OC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C[C@@H](N(CC2)C(=O)OC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30BNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.